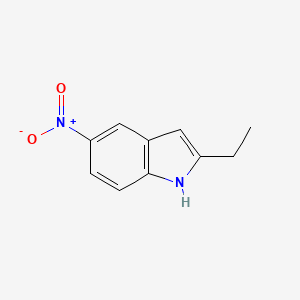

2-Ethyl-5-nitro-1h-indole

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-5-7-6-9(12(13)14)3-4-10(7)11-8/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLFHXVSIGSOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956311 | |

| Record name | 2-Ethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-19-3 | |

| Record name | 2-Ethyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC131895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 5 Nitro 1h Indole and Its Analogs

Classical and Established Indole (B1671886) Synthesis Strategies Relevant to Substituted Indoles

Fischer Indole Synthesis and its Applicability to Indoles with Ethyl and Nitro Substituents

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgthermofisher.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the hydrazone to its enamine form.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (aza-Cope rearrangement) after protonation.

Loss of aromaticity to form a di-imine intermediate.

Cyclization and subsequent elimination of an ammonia (B1221849) molecule to restore aromaticity, yielding the indole ring. wikipedia.orgnih.gov

For the synthesis of 2-Ethyl-5-nitro-1H-indole, the Fischer method would require the reaction of 4-nitrophenylhydrazine (B89600) with 2-butanone. The acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.org Polyphosphoric acid (PPA) has proven to be a particularly effective catalyst for the cyclization of nitrophenylhydrazones. acs.org

The presence of the electron-withdrawing nitro group on the phenylhydrazine ring can influence the reaction. While the Fischer synthesis is generally robust, the electronic nature of substituents can affect the rate and yield of the cyclization step. Research has demonstrated the successful synthesis of various nitroindoles using this method. For instance, the synthesis of ethyl 4-, 5-, 6-, and 7-nitroindole-2-carboxylates has been described via a modified Fischer indole synthesis, highlighting its utility for nitro-substituted systems. acs.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 4-Nitrophenylhydrazine + 2-Butanone | Polyphosphoric Acid (PPA), heat | 2-Ethyl-3-methyl-5-nitro-1H-indole | Not specified | Theoretical Application |

| p-Nitrophenylhydrazine + Ethyl pyruvate (B1213749) | Polyphosphoric Acid (PPA) | Ethyl 5-nitroindole-2-carboxylate | Good | acs.org |

| o-Nitrophenylhydrazine + Ethyl pyruvate | Concentrated HCl | Ethyl 7-nitroindole-2-carboxylate | Reported | acs.org |

This table illustrates the application of the Fischer Indole Synthesis for producing nitro-substituted indoles. The synthesis of the specific target compound, this compound, is a theoretical application based on the established reaction mechanism.

Reissert Indole Synthesis for 2-Carboxy-Substituted Nitroindoles and Potential Adaptations

The Reissert indole synthesis provides a pathway to indoles from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org This method is particularly useful for synthesizing indole-2-carboxylic acids. The reaction proceeds in two main stages:

Condensation: An ortho-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization, typically using zinc dust in acetic acid or other reducing agents like iron powder or sodium dithionite (B78146). wikipedia.orgresearchgate.net This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole-2-carboxylic acid.

This synthesis is directly applicable to the formation of nitroindoles, as the nitro group is a prerequisite of the starting material. To synthesize a 5-nitroindole (B16589) derivative, one would start with 2-methyl-4-nitroaniline (B30703) or a related precursor that can be converted to 2,4-dinitrotoluene.

However, the direct product of the Reissert synthesis is an indole-2-carboxylic acid. To obtain this compound, further chemical modifications would be necessary. A potential adaptation could involve:

Decarboxylation of the resulting 5-nitroindole-2-carboxylic acid to yield 5-nitroindole.

Subsequent alkylation at the C2 position, which is challenging and may not be regioselective.

Alternatively, the carboxylic acid could be reduced to an alcohol, converted to a halide, and then subjected to a coupling reaction to introduce the ethyl group.

A continuous flow process for the reductive cyclization step of the Reissert synthesis has been developed, offering significantly shorter reaction times compared to traditional batch methods. nih.gov

| Starting Material | Reagents | Intermediate Product | Final Product (after reduction) | Reference |

| o-Nitrotoluene | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid | wikipedia.org |

| 2,4-Dinitrotoluene | 1. Diethyl oxalate, KOEt 2. Reductive Cyclization | Ethyl 2-(2,4-dinitrophenyl)pyruvate | 5-Nitroindole-2-carboxylic acid | Theoretical Application |

This table outlines the general Reissert synthesis and its theoretical application to a nitro-substituted starting material. The direct output is a 2-carboxy-indole, requiring further steps to achieve a 2-ethyl substituent.

Madelung Synthesis and Modern Variants for 2-Substituted Indoles

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions are often harsh, requiring temperatures between 200–400 °C with bases like sodium or potassium ethoxide. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

This method is inherently suited for producing 2-substituted indoles, where the substituent is derived from the acyl group of the starting N-acyl-o-toluidine. To synthesize this compound, the required precursor would be N-propanoyl-2-methyl-4-nitroaniline. The presence of the electron-withdrawing nitro group could potentially facilitate the initial deprotonation at the benzylic position, possibly allowing for milder reaction conditions. researchgate.net

Significant advancements have been made to improve the harsh conditions of the original Madelung synthesis.

Smith-Modified Madelung Synthesis: This variant uses organolithium reagents to condense 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, proceeding through an N-lithioketamine intermediate under much milder conditions. wikipedia.org

Modern Catalytic Systems: A combination of LiN(SiMe₃)₂ and CsF has been shown to mediate a highly efficient tandem Madelung indole synthesis. organic-chemistry.org

One-Pot Procedures: A one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides has been developed, demonstrating the adaptability of the Madelung cyclization. nih.govacs.org

These modern variants make the Madelung synthesis a more viable route for complex, functionalized indoles like this compound.

| Precursor | Base/Conditions | Product | Variant | Reference |

| N-Benzoyl-o-toluidine | NaOEt, 200–400 °C | 2-Phenylindole | Classical | wikipedia.org |

| N-(tert-butoxycarbonyl)-2-alkylanilines | sec-Butyllithium, then DMF | tert-Butoxycarbonyl-protected indoles | Smith Modification | researchgate.net |

| N-Methyl-o-toluidine + Methyl benzoate | LiN(SiMe₃)₂, CsF | N-Methyl-2-arylindoles | Modern Tandem | organic-chemistry.org |

This table showcases examples of the Madelung synthesis, from the classical high-temperature method to modern, milder variants suitable for preparing substituted indoles.

Bartoli Indole Synthesis and Ortho-Substituted Nitrobenzene (B124822) Precursors

The Bartoli indole synthesis, discovered in 1989, is a powerful reaction for forming substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgsynarchive.com A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, which facilitates a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com

The mechanism is initiated by the addition of the vinyl Grignard reagent to the nitro group, which ultimately forms a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso compound. After the wikipedia.orgwikipedia.org-sigmatropic rearrangement, intramolecular cyclization and subsequent workup yield the indole. onlineorganicchemistrytutor.com Three equivalents of the Grignard reagent are typically required for nitroarene starting materials. wikipedia.org

This method is exceptionally well-suited for the synthesis of this compound, as it starts directly from a nitro-substituted benzene (B151609) ring. The required starting material would be 1,2-dimethyl-4-nitrobenzene (B166907) or 2-ethyl-1-methyl-4-nitrobenzene, reacting with vinylmagnesium bromide. The Bartoli synthesis is particularly noted as one of the most flexible routes to 7-substituted indoles, but it is also applicable to other substitution patterns. researchgate.net The flexibility extends to the Grignard reagent; using a substituted vinyl Grignard can introduce substituents at the C2 or C3 positions of the indole. jk-sci.com

A modification by Dobbs utilizes an ortho-bromine as a temporary directing group, which can be removed later, expanding the scope to indoles that are unsubstituted at the 7-position. wikipedia.org

| Nitroarene Precursor | Grignard Reagent | Product | Key Feature | Reference |

| o-Nitrotoluene | Propenyl Grignard | 3,7-Dimethylindole | Forms substituted indoles | wikipedia.org |

| Ortho-substituted nitroarenes | Vinylmagnesium halides | 7-Substituted indoles | Short and flexible route | synarchive.comresearchgate.net |

| 2-Bromo-nitrobenzene | Vinyl Grignard, then AIBN/Bu₃SnH | Indole (unsubstituted at C7) | Use of a removable directing group | wikipedia.org |

This table highlights the utility of the Bartoli Indole Synthesis, which is highly relevant for the target compound due to its use of nitroarene precursors.

Nenitzescu Indole Synthesis for Related Hydroxyindole Systems

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a chemical reaction that forms 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester or other enamine. researchgate.netsynarchive.com The mechanism consists of a Michael addition, followed by a nucleophilic attack by the enamine and an elimination step to form the indole ring. wikipedia.org

While the classical Nenitzescu synthesis directly produces 5-hydroxyindoles, not 5-nitroindoles, its study is relevant for creating related systems. chemicalbook.com The 5-hydroxyindole framework is a precursor for numerous biochemically important molecules. wikipedia.org It is conceivable that the resulting 5-hydroxyindole could be converted to a 5-nitroindole through subsequent chemical steps, such as nitration, although this might present challenges with selectivity and functional group compatibility.

The reaction conditions can be optimized using polar solvents, and Lewis acid catalysis has been shown to improve efficiency and direct the reaction towards indolization over the formation of benzofuran (B130515) byproducts. tarjomefa.com Recent advancements have even led to the development of an atroposelective Nenitzescu synthesis using a chiral chromium(III) salen complex as a catalyst, affording chiral 5-hydroxyindoles in high yield and enantiomeric excess. rwth-aachen.de

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Benzoquinone + β-Aminocrotonic esters | Acid-catalyzed | 5-Hydroxyindoles | wikipedia.orgsynarchive.com |

| p-Benzoquinone + Enaminones | ZnCl₂ (Lewis Acid) | N-1 and C-3 substituted 5-hydroxyindoles | tarjomefa.com |

| Naphthoquinone + Enamine | Chiral Cr(III) Salen Complex | Chiral 5-hydroxybenzo[g]indoles | rwth-aachen.de |

This table summarizes the Nenitzescu synthesis, which is primarily used for 5-hydroxyindoles. Its direct application to this compound is limited, but it is a key method for related hydroxyindole systems.

Bischler Indole Synthesis and Mechanistic Considerations

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, produces a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778) under harsh conditions. wikipedia.orgchemeurope.com The mechanism is complex and can lead to regioisomeric mixtures. chemicalbook.com One proposed pathway involves the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. An intramolecular electrophilic cyclization, followed by elimination of an aniline molecule and tautomerization, yields the indole product. wikipedia.orgnih.gov

For the synthesis of this compound, the Bischler approach would require reacting 4-nitroaniline (B120555) with an appropriate α-haloketone, such as 1-bromo-2-butanone. The ethyl group at the C2 position would originate from the ketone precursor.

Historically, the reaction has been limited by its harsh conditions and often poor yields. wikipedia.org However, modifications have been developed to improve its utility.

The use of inert silicone oil at high temperatures was employed by Buu-Hoi for the preparation of various 2-arylindoles. researchgate.net

Milder methods have been developed, including the use of lithium bromide as a catalyst or employing microwave irradiation to accelerate the reaction. chemeurope.com

A significant consideration is the potential for rearrangement, which can complicate the synthesis of specifically substituted indoles. Isotopic labeling studies have been used to provide deeper mechanistic insight and help predict the major products of the reaction. nih.gov

| Reactants | Conditions | Product Type | Reference |

| α-Bromo-acetophenone + Aniline (excess) | Heat | 2-Aryl-indole | wikipedia.orgchemeurope.com |

| ω-Arylamino ketone | 230–250 °C in silicone oil | 2-Arylindoles and polycyclic indoles | researchgate.net |

| α-Halogenated ketone + Aniline analogues | Microwave irradiation / LiBr catalyst | 2-Aryl and 3-aryl indole regioisomers | chemeurope.comnih.gov |

This table outlines the Bischler synthesis. While theoretically applicable, the harsh conditions and potential for side products must be considered for the synthesis of a specific isomer like this compound.

Targeted Synthesis of the this compound Core

The synthesis of this compound is not typically a single-step process but rather a multi-stage endeavor that requires careful planning. The two primary retrosynthetic approaches involve either the initial synthesis of a 2-ethylindole followed by nitration, or the construction of the indole ring from a precursor already containing the nitro group.

Strategic Approaches for Regioselective Nitration of the Indole Ring

The introduction of a nitro group onto an indole ring is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the indole nucleus, particularly at the C-3 position, necessitates strategic control to achieve the desired regioselectivity for the C-5 position.

Direct nitration of 2-alkylindoles often leads to a mixture of products. For instance, the nitration of 2-methylindole (B41428) in concentrated nitric acid can yield 3,6-dinitroindoles, while nitration of 2-methyl-5-nitroindole produces the 3,5-dinitro derivative. umn.edu The reaction conditions play a crucial role; nitration in concentrated sulfuric acid can lead to different outcomes compared to reactions in nitric or acetic acids. umn.edu

To achieve C-5 nitration, one common strategy involves the nitration of an indole precursor where the more reactive C-3 position is blocked. For example, indole-2-carboxylic acid can be nitrated to give the 5-nitro derivative, which can then be further manipulated. umn.edu Another approach is the direct nitration of 2-ethylindole, which would likely yield a mixture of isomers, including the desired 5-nitro product, requiring subsequent separation. A specific method for nitrating 2-methylindole involves dissolving it in sulfuric acid at 0°C and adding a solution of sodium nitrate (B79036) in sulfuric acid, yielding 2-methyl-5-nitroindole in high yield. chemicalbook.com This method could be directly applicable to 2-ethylindole.

Modern, non-acidic methods have also been developed for regioselective nitration. One such protocol uses ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) to generate trifluoroacetyl nitrate, an electrophilic nitrating agent that can selectively nitrate various indoles at the C-3 position. nih.gov While this particular method targets the C-3 position, it highlights the ongoing development of milder and more selective nitration techniques that could potentially be adapted for C-5 functionalization.

Methods for Introducing the Ethyl Group at the C-2 Position of the Indole Nucleus

Several reliable methods exist for introducing an alkyl group, such as ethyl, at the C-2 position of the indole nucleus.

The Fischer indole synthesis is one of the most classic and versatile methods. luc.edu This reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone. To synthesize a 2-ethylindole, one would use the phenylhydrazone of 2-butanone. This method directly establishes the C-2 ethyl substituent during the formation of the indole ring.

Another robust method starts with ethyl indole-2-carboxylate, a commercially available or easily synthesized compound. orgsyn.org The ester group can be reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride, and this can be further converted to the ethyl group through subsequent reactions.

Modern palladium-catalyzed C-H activation reactions offer a direct approach to alkylate the indole ring. organic-chemistry.org Palladium/norbornene co-catalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides can install an alkyl group at the C-2 position. organic-chemistry.org This avoids the need for pre-functionalized starting materials and represents a more atom-economical approach.

Cyclization Reaction Pathways for this compound Formation

The most direct pathway to the this compound core involves a cyclization reaction using a starting material that already contains the key substituents.

The Fischer indole synthesis is exceptionally well-suited for this purpose. The reaction between 4-nitrophenylhydrazine and 2-butanone, typically catalyzed by an acid such as polyphosphoric acid or zinc chloride, would directly yield this compound. luc.edu This approach is convergent, constructing the substituted heterocyclic core in a single key step.

Other cyclization strategies can also be envisioned. For example, the reductive cyclization of an appropriately substituted β-nitrostyrene can form the indole ring. mdpi.com A precursor such as 1-ethyl-2-(2-nitrophenyl)prop-1-ene could potentially be cyclized to form the target molecule. Palladium-catalyzed reductive cyclization using phenyl formate (B1220265) as a CO surrogate is a modern variant of this type of transformation. mdpi.com

Contemporary Catalytic Approaches in Substituted Indole Synthesis

Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed reactions, which provide powerful and versatile tools for the construction of complex molecules like substituted indoles. Palladium and copper are at the forefront of these methodologies.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions for Indole Formation

Palladium catalysis offers a wide array of reactions for indole synthesis, valued for their high efficiency and functional group tolerance. mdpi.com These methods can be broadly categorized into the cyclization of pre-formed precursors and cross-coupling reactions to build those precursors. organicreactions.org

Intramolecular cyclization of ortho-substituted anilines is a common strategy. For instance, palladium catalysts can promote the cyclization of o-alkynylanilines to form the indole ring. acs.org This reaction can be combined with a preceding Sonogashira coupling to synthesize the o-alkynylaniline from an o-iodoaniline and a terminal alkyne, creating a powerful one-pot procedure.

Palladium-catalyzed C-H activation has emerged as a highly efficient strategy. The intramolecular oxidative coupling of N-aryl enamines allows for the synthesis of various substituted indoles under mild conditions. unina.it This approach avoids the need for halogenated precursors, making it an environmentally friendlier option. Furthermore, palladium-catalyzed asymmetric allylic alkylation can be used to introduce chiral side chains onto the indole nitrogen, demonstrating the versatility of these catalysts. nih.gov

Below is a table summarizing key palladium-catalyzed reactions for indole synthesis.

| Reaction Type | Precursor(s) | Catalyst System (Example) | Description |

| Heck Cyclization | o-alkenyl anilines | Pd(OAc)₂ / PPh₃ | Intramolecular cyclization through C-C bond formation. |

| Sonogashira Coupling / Cyclization | o-haloanilines, terminal alkynes | PdCl₂(PPh₃)₂, CuI | A two-step, one-pot reaction to form the indole ring from readily available starting materials. acs.org |

| Buchwald-Hartwig Amination / Cyclization | o-dihaloarenes, amines | Pd₂(dba)₃, ligand | Intramolecular C-N bond formation to close the pyrrole (B145914) ring. |

| C-H Activation / Cyclization | N-aryl enamines | Pd(OAc)₂ | Direct oxidative linkage of two C-H bonds to form the indole core. unina.it |

This table provides illustrative examples of palladium-catalyzed reactions used in the synthesis of indole derivatives.

Copper-Catalyzed Methodologies for Indole Ring Construction

Copper-catalyzed reactions have gained prominence as a cost-effective and powerful alternative to palladium-based systems for synthesizing indoles. technologynetworks.com Copper's unique reactivity enables a variety of transformations for constructing the indole nucleus. rsc.orgresearchgate.net

One of the key copper-catalyzed methods is the intramolecular hydroamination of 2-alkynylanilines. rsc.org Catalysts such as copper(I) iodide (CuI) or copper(II) triflate (Cu(OTf)₂) can efficiently promote the cyclization to form the indole ring. rsc.org This method is particularly useful for synthesizing N-H free indoles, avoiding extra protection and deprotection steps.

Domino reactions catalyzed by copper also provide an elegant route to functionalized indoles. For example, the domino amination/cyclization of 2-(2-bromoalkenyl)bromoarenes with amines or amides using a CuI/N,N-dimethylethylenediamine system allows for the rapid construction of N-functionalized indoles. rsc.org

The table below highlights representative copper-catalyzed methods for indole synthesis.

| Reaction Type | Precursor(s) | Catalyst System (Example) | Description |

| Intramolecular Hydroamination | 2-alkynylanilines | Cu(OCOCF₃)₂ | Cyclization via nucleophilic attack of the aniline nitrogen onto the alkyne. rsc.org |

| Domino Amination/Cyclization | 2-(2-bromoalkenyl)bromoarenes, amines | CuI / N,N-dimethylethylenediamine | Sequential intermolecular C-N coupling followed by intramolecular C-N bond formation. rsc.org |

| Ullmann Condensation / Cyclization | N-(2-iodoaryl)enaminones | CuI | Intramolecular C-C bond formation to yield 3-acylindoles. rsc.org |

This table illustrates some of the key copper-catalyzed methodologies employed in the construction of the indole ring.

Metal-Free and Electrocatalytic Synthetic Pathways for Indole Derivatives

The synthesis of indole derivatives has traditionally relied on methods that often require harsh conditions or the use of heavy metal catalysts. wikipedia.org In recent years, significant advancements have been made in developing more sustainable and environmentally friendly synthetic routes. Among these, metal-free and electrocatalytic pathways have emerged as powerful alternatives for the construction of the indole nucleus. byjus.comorganic-chemistry.org

Metal-free approaches to indole synthesis often involve the use of organic reagents to facilitate the key bond-forming reactions. One notable example is the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. This method provides a straightforward route to a diverse range of substituted indoles without the need for transition-metal catalysts. The reaction is operationally simple and demonstrates broad substrate scope.

Electrocatalytic methods offer another green approach to indole synthesis, utilizing electrical current to drive the desired transformations. organic-chemistry.org These reactions often proceed under mild conditions and without the need for external chemical oxidants. A prominent example is the dehydrogenative cyclization of 2-vinylanilides, which can be achieved using an organic redox catalyst. This electrocatalytic method provides efficient access to 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org Another electrochemical approach involves an iodine-mediated intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be tailored to produce either indoline (B122111) or indole derivatives. organic-chemistry.org

Table 1: Overview of Selected Metal-Free and Electrocatalytic Indole Syntheses

| Method | Key Reagents/Conditions | Substrate Type | Product Type |

|---|---|---|---|

| Metal-Free C-H Amination | DDQ (oxidant) | N-Ts-2-alkenylanilines | Substituted indoles |

| Electrocatalytic Dehydrogenative Cyclization | Organic redox catalyst, electric current | 2-Vinylanilides | 3-Substituted and 2,3-disubstituted indoles |

| Electrochemical C(sp²)-H Amination | Iodine (mediator), electric current | 2-Vinyl anilines | Indolines and indoles |

Synthesis of Key Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the availability of appropriately functionalized starting materials and intermediates. The strategic introduction of the nitro and ethyl groups onto the indole framework necessitates a multi-step synthetic sequence, beginning with the preparation of key precursors.

Preparation of Nitroaniline Derivatives as Starting Materials

Nitroanilines are crucial starting materials in the synthesis of many nitro-substituted indoles. For the preparation of a 5-nitroindole derivative, a para-substituted nitroaniline is a common precursor. A widely used method for the synthesis of 4-nitroaniline involves the nitration of acetanilide, followed by hydrolysis of the resulting 4-nitroacetanilide. prepchem.com

The initial step involves the protection of the amino group of aniline as an acetamide (B32628) to prevent its oxidation during nitration and to direct the substitution to the para position. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com The subsequent hydrolysis of the amide group to reveal the free amine is usually achieved by heating with an aqueous acid, such as sulfuric acid. prepchem.comyoutube.com The 4-nitroaniline can then be precipitated by neutralization with a base. prepchem.com

Alternative methods for the preparation of 4-nitroaniline include the reaction of 4-nitrochlorobenzene with ammonia at high temperature and pressure in an autoclave. prepchem.com This method provides a high yield of the desired product. prepchem.com

Table 2: Selected Methods for the Preparation of 4-Nitroaniline

| Starting Material | Key Reagents | Key Conditions |

|---|---|---|

| Acetanilide | Nitric acid, Sulfuric acid | Low temperature for nitration, followed by acidic hydrolysis |

| 4-Nitrochlorobenzene | Ammonia | High temperature and pressure in an autoclave |

| Benzylideneaniline | Nitric acid, Sulfuric acid | Low temperature nitration, followed by steam distillation and neutralization |

Synthesis of Nitroindole Carboxylates (e.g., Ethyl 5-nitro-1H-indole-2-carboxylate)

Nitroindole carboxylates are valuable intermediates that can be further modified to introduce various substituents onto the indole ring. Ethyl 5-nitro-1H-indole-2-carboxylate is a key precursor that can potentially be converted to this compound. The synthesis of this intermediate is often accomplished via the Fischer indole synthesis. google.com

The process begins with the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate. google.com This reaction forms the corresponding hydrazone. The subsequent step involves the cyclization of the hydrazone, which is a hallmark of the Fischer indole synthesis. This is typically carried out in a suitable solvent such as benzene or toluene, with a catalyst like polyphosphoric acid, at elevated temperatures. google.com The resulting ethyl 5-nitro-1H-indole-2-carboxylate can then be isolated and purified. This ester can be hydrolyzed to the corresponding carboxylic acid if needed. google.com

Table 3: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

| Step | Reactants | Catalyst/Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1. Hydrazone Formation | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Aqueous ethanol | 20-60 °C, 20-60 minutes | Ethyl 2-((4-nitrophenyl)hydrazono)propanoate |

| 2. Cyclization | Ethyl 2-((4-nitrophenyl)hydrazono)propanoate | Polyphosphoric acid / Benzene | 85-115 °C, 20-60 minutes | Ethyl 5-nitro-1H-indole-2-carboxylate |

Approaches to other Ethyl- and Nitro-Substituted Indole Frameworks

While a direct, one-step synthesis of this compound is not prominently described, its synthesis can be envisioned through established methods for constructing substituted indole frameworks. The Fischer indole synthesis is a versatile and widely used method for preparing indoles with various substitution patterns. wikipedia.orgbyjus.comthermofisher.com

A plausible route to this compound would involve the Fischer indole synthesis using 4-nitrophenylhydrazine and butan-2-one. This reaction is analogous to the synthesis of 2-methyl-5-nitroindole, where acetone (B3395972) is used as the ketone component. chemicalbook.com The reaction would likely be catalyzed by an acid, such as sulfuric acid, at low temperatures. chemicalbook.com

Other methods for the synthesis of substituted indoles include the Reissert indole synthesis, which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes. derpharmachemica.com The introduction of a nitro group onto a pre-existing indole ring is also a viable strategy, although it may lead to a mixture of isomers. For instance, the nitration of 2-methylindole with sodium nitrate in sulfuric acid yields 2-methyl-5-nitroindole in high yield. chemicalbook.com

The synthesis of various substituted indoles often involves a combination of cyclization reactions to form the indole core, followed by functional group manipulations to introduce the desired substituents.

Table 4: Synthetic Approaches to Ethyl- and Nitro-Substituted Indoles

| Target Compound | Synthetic Method | Key Reactants | Key Reagents/Conditions |

|---|---|---|---|

| 2-Methyl-5-nitro-1H-indole | Nitration | 2-Methylindole | Sodium nitrate, Sulfuric acid, 0 °C |

| 2-Methyl-5-nitro-1H-indole | Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Acetone | Acid catalyst |

| This compound (Proposed) | Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Butan-2-one | Acid catalyst (e.g., H₂SO₄) |

| 5-Nitroindole-3-carbaldehyde | Vilsmeier-Haack reaction | 5-Nitro-1H-indole | Vilsmeier reagent |

| 1-(2-Bromoethyl)-5-nitro-1H-indole | N-Alkylation | 5-Nitro-1H-indole, 1,2-Dibromoethane | KOH, DMF |

Chemical Reactivity and Derivatization of 2 Ethyl 5 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich, predisposing it to electrophilic attack. The preferred site for electrophilic substitution on the indole core is typically the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inrjptonline.org However, the presence and nature of substituents can significantly alter this reactivity.

Influence of the Nitro Group on Reactivity and Regioselectivity

The nitro group (-NO₂) at the C-5 position is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. wikipedia.org This deactivation further enhances the inherent reactivity of the pyrrole (B145914) ring. Consequently, electrophilic substitution is strongly directed to the electron-rich C3 position. evitachem.com In instances where the C3 position is already substituted, electrophilic attack may occur at other positions within the pyrrole ring or, under harsher conditions, on the deactivated benzene ring. For example, nitration of 2-methylindole (B41428) under acidic conditions (nitric/sulfuric acids) results in substitution at the C-5 position, demonstrating that when the more reactive C3 position is blocked and the pyrrole ring is protonated and thus deactivated, substitution can be directed to the benzene ring. bhu.ac.in

The electron-withdrawing nature of the nitro group also enhances the electrophilicity of the indole derivative, making it a candidate for nucleophilic substitution reactions under certain conditions.

Alkylation Reactions at Indole Nitrogen and Carbon Positions

Alkylation of indoles can occur at either the nitrogen (N1) or the carbon atoms, most commonly C3. The regioselectivity of alkylation is dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

Direct C-alkylation of indoles can be challenging. For instance, indole itself reacts with methyl iodide at elevated temperatures to yield primarily the 3-methyl derivative. bhu.ac.in However, for less reactive alkyl halides, N-alkylation often competes or predominates. To achieve selective C2-alkylation, C-metallation of an N-protected indole is often employed. bhu.ac.in Palladium-catalyzed regioselective alkylation at the C-H bond adjacent to the NH group has also been developed for the synthesis of 2-alkyl-1H-indoles. organic-chemistry.org

N-alkylation is typically achieved by deprotonating the indole nitrogen with a base to form the more nucleophilic indole anion, which then reacts with an alkylating agent. google.com Common bases used for this purpose include sodium hydride. nih.gov For instance, the nitrogen of ethyl indol-2-carboxylate has been successfully alkylated using aqueous potassium hydroxide (B78521) in acetone (B3395972). researchgate.net The choice of base and solvent is critical; for example, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification instead of N-alkylation of ethyl indol-2-carboxylate. researchgate.net

Table 1: Alkylation Reactions of Indole Derivatives

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Indole | Methyl iodide | - | Dimethylformamide | 3-Methylindole | bhu.ac.in |

| 5-Nitroindole (B16589) | Ethyl acrylate | Sodium hydride | Toluene | Ethyl 3-(5-nitro-1H-indol-1-yl)propanoate | nih.gov |

| 5-Nitroindole | 1,3-Dibromopropane | - | - | 1-(3-Bromopropyl)-5-nitro-1H-indole | d-nb.info |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | researchgate.net |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | researchgate.net |

Reactions with Michael Acceptors

Indoles can act as nucleophiles in Michael addition reactions with α,β-unsaturated compounds such as ketones, nitriles, and nitro compounds. bhu.ac.in The addition typically occurs at the C3 position of the indole ring. lmaleidykla.lt These reactions are often catalyzed by acids. bhu.ac.in For instance, the Michael addition of indoles to electron-deficient olefins in water can be catalyzed by tetrabutylammonium (B224687) hydrogen sulfate, yielding 3-alkylated indoles regioselectively. ias.ac.in Similarly, Feist's acid has been used as a hydrogen bond donor catalyst for the addition of indole to trans-β-nitrostyrene derivatives. researchgate.net

The reaction of Fisher's base (1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole) with (E)-β-nitrostyrenes results in Michael adducts, demonstrating the reactivity of the exocyclic β-carbon of the enamine moiety. lmaleidykla.lt

Transformations Involving the Nitro Moiety at C-5

The nitro group at the C-5 position is not merely a directing group for electrophilic substitution but also a reactive functional group that can undergo various transformations, providing a handle for further derivatization.

Selective Reduction of the Nitro Group to the Amino Group

The selective reduction of the nitro group to an amino group is a common and synthetically useful transformation. This conversion is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C). nih.govd-nb.info Other reducing agents that can be employed include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 5-aminoindole (B14826) derivative is a valuable intermediate for further functionalization, such as in coupling reactions to form amides or Schiff bases.

For example, 1-methyl-5-nitro-1H-indole can be reduced to 1-methyl-1H-indol-5-amine in a 60% yield via Pd/C-catalyzed hydrogenation. d-nb.info Similarly, the reduction of 2-(2-nitrovinyl) indoles with lithium aluminum hydride (LiAlH₄) yields the corresponding 2-(2-aminoethyl) indoles. derpharmachemica.com

Table 2: Reduction of Nitroindoles

| Substrate | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | - | 1-Methyl-1H-indol-5-amine | 60% | d-nb.info |

| Intermediates 2-4 | Pd/C, H₂, ethanol | Ethanol | Amines 5-7 | - | nih.gov |

| 2-(2-Nitrovinyl) indoles | LiAlH₄ | Tetrahydrofuran | 2-(2-Aminoethyl) indoles | 60-65% | derpharmachemica.com |

Role of the Nitro Group in Further Cyclization Reactions

The nitro group can participate in or facilitate cyclization reactions to form more complex heterocyclic systems. For instance, the reductive cyclization of β-nitrostyrenes, catalyzed by palladium, is a known method for indole synthesis. mdpi.com While this typically involves the formation of the indole ring itself, a strategically placed nitro group on a pre-existing indole can be involved in subsequent ring-forming reactions.

The reduction of the nitro group to an amine is often the first step in a sequence leading to cyclization. The resulting amino group can then react with other functional groups within the molecule. For example, 1-methyl-5-aminoindole, obtained from the reduction of 1-methyl-5-nitroindole, can undergo condensation reactions to build fused ring systems. nih.gov

Furthermore, 3-nitroindole derivatives have been shown to exhibit remarkable reactivity in cycloaddition and annulation reactions with electron-rich species, leading to diversely substituted indolines. researchgate.net This highlights the role of the nitro group in activating the indole system for dearomatization processes and subsequent functionalization. researchgate.net

Reactivity of the Ethyl Substituent at C-2

The ethyl group at the C-2 position of the indole ring is not merely a passive substituent; its benzylic protons offer a handle for further chemical modification. The reactivity at this position is a key starting point for introducing diverse functional groups.

Potential for Further Functionalization of the Ethyl Chain

The primary route for functionalizing the C-2 ethyl chain involves oxidation. The benzylic methylene (B1212753) group (-CH₂-) of the ethyl substituent is susceptible to oxidation, providing a pathway to introduce carbonyl functionalities. Research on the autoxidation of 2,3-dialkylindoles has demonstrated that the ethyl group can be converted into an acetyl group. For instance, 2-ethyl-3-methylindole undergoes autoxidation to form 2-acetyl-3-methylindole. cdnsciencepub.comresearchgate.net This transformation is significant as the resulting acetyl group can be a precursor to other functionalities.

Further oxidation of the acetyl group can yield a carboxylic acid, creating 5-nitro-1H-indole-2-carboxylic acid. This conversion is a critical step, as the carboxylic acid moiety is a versatile functional group for further derivatization, including the amide and hydrazide formations discussed in subsequent sections. Oxidation of an indole aldehyde to a carboxylic acid is a well-established transformation, often achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. wikipedia.org This suggests that a similar oxidation of the 2-acetyl group to a 2-carboxylic acid group on the 2-Ethyl-5-nitro-1H-indole scaffold is a feasible and valuable synthetic strategy.

Diversification Strategies for this compound Derivatives

Building upon the this compound core, several strategies can be employed to generate a library of novel compounds. These methods leverage the reactivity of both the substituent and the indole ring itself to introduce new functionalities and construct complex molecular architectures.

Conversion to Novel Heterocyclic Systems (e.g., pyrazoles, oxadiazoles, thiadiazoles)

A prominent strategy in medicinal chemistry is the hybridization of pharmacophores, wherein the indole nucleus is fused or linked to other heterocyclic systems like pyrazoles, oxadiazoles, and thiadiazoles. The synthesis of these systems from this compound typically requires a precursor with a reactive functional group, such as an aldehyde or a carbohydrazide (B1668358).

Pyrazoles: The synthesis of indole-pyrazole hybrids often starts from an indole-3-carbaldehyde derivative. nih.gov Through a Vilsmeier-Haack reaction (see Section 3.4.3), this compound can be converted to this compound-3-carbaldehyde. This aldehyde can then undergo condensation with hydrazine (B178648) or substituted hydrazines to form the pyrazole (B372694) ring. scirp.orgresearchgate.net For example, multicomponent reactions involving an indole-3-carbaldehyde, malononitrile, and hydrazine hydrate (B1144303) can yield highly functionalized pyrano[2,3-c]pyrazole systems. rsc.org

Oxadiazoles and Thiadiazoles: The formation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles generally proceeds via an indole carbohydrazide intermediate. mdpi.comnih.gov As established, the C-2 ethyl group can be oxidized to a carboxylic acid, which is then converted to an ester and subsequently undergoes hydrazinolysis with hydrazine hydrate to yield this compound-2-carbohydrazide. kuey.netutar.edu.my Alternatively, formylation at C-3 followed by oxidation yields an indole-3-carboxylic acid, which can be similarly converted to the corresponding carbohydrazide. nih.gov

This key carbohydrazide intermediate can be cyclized to form the desired heterocycles.

Oxadiazoles are typically formed by treating the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.myuit.noresearchgate.net

Thiadiazoles can be synthesized by reacting the carbohydrazide with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, or by cyclization with carbon disulfide. kuey.netrdd.edu.iq

The following table summarizes representative pathways to these heterocyclic systems.

| Target Heterocycle | Required Precursor from this compound | Key Reagents for Heterocycle Formation |

| Pyrazole | This compound-3-carbaldehyde | Hydrazine hydrate, substituted hydrazines, active methylene compounds (e.g., malononitrile) |

| 1,3,4-Oxadiazole | This compound-2/3-carbohydrazide | Carboxylic acids, Phosphorus oxychloride (POCl₃) |

| 1,3,4-Thiadiazole | This compound-2/3-carbohydrazide | Phosphorus pentasulfide (P₂S₅), Lawesson's reagent, Carbon disulfide (CS₂) |

C-Metallation at Specific Indole Positions and Subsequent Electrophilic Quenching

Directed metallation, particularly lithiation, is a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org For indoles, the N-H proton is the most acidic and is readily removed by strong bases. To achieve C-H metallation, the nitrogen must first be protected with a suitable group (e.g., Boc, Ts, SEM). nih.gov

In the case of N-protected this compound, the C-2 position is already substituted, blocking the most common site for lithiation. The regioselectivity of metallation at other positions is dictated by a combination of factors:

Directing Metallation Groups (DMGs): The N-protecting group itself can act as a DMG, directing the base to an adjacent position.

Substituent Effects: The C-2 ethyl group provides steric hindrance, while the C-5 nitro group is a strong electron-withdrawing group that increases the acidity of the aromatic protons.

Given these factors, metallation could potentially be directed to several positions:

C-3 Position: This position is electronically activated and adjacent to the indole nitrogen, making it a plausible site for deprotonation, although less common than C-2.

C-7 Position: The C-7 position is ortho to the indole nitrogen. With bulky N-acyl protecting groups, metallation is often directed to C-7 to avoid steric clash with the C-2 substituent. nih.gov

C-4 and C-6 Positions: These positions are ortho and para to the strongly electron-withdrawing nitro group. The increased acidity of these protons could make them susceptible to deprotonation in a process sometimes referred to as a "halogen dance" if a halogen were present, or simply through base-induced lithiation. researchgate.netclockss.org

Once the indole ring is selectively metallated (e.g., lithiated), the resulting organometallic intermediate can be quenched with a wide variety of electrophiles (E+) to introduce new substituents. This two-step sequence allows for the precise installation of functional groups that are difficult to introduce by other means.

Table of Potential Metallation and Quenching Reactions

| N-Protecting Group | Proposed Site of Metallation | Example Electrophiles (E+) | Resulting Functional Group |

|---|---|---|---|

| Phenylsulfonyl (SO₂Ph) | C-7 or C-3 | CO₂, DMF, I₂, (CH₃)₂S₂ | -COOH, -CHO, -I, -SCH₃ |

| tert-Butoxycarbonyl (Boc) | C-7 or C-3 | Alkyl halides (R-X) | -R |

Functionalization through Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a highly reliable and efficient method for the formylation of electron-rich aromatic rings, including indoles. google.com The reaction typically occurs with high regioselectivity at the C-3 position, which is the most nucleophilic site on the indole ring. ekb.eg This holds true even for indoles bearing substituents at other positions. The reaction of this compound with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is expected to yield this compound-3-carbaldehyde. nih.govgoogle.com

The resulting aldehyde is a valuable synthetic intermediate. As previously mentioned, it serves as a precursor for pyrazole synthesis and can be oxidized to a carboxylic acid, which in turn opens pathways to amides, esters, and other heterocycles. acs.org

Vilsmeier-Haack Reaction Summary

| Substrate | Reagents | Product | Typical Yield |

|---|

Hydrazinolysis and Related Amide/Hydrazide Formations

The formation of amide and hydrazide derivatives is a cornerstone of synthetic diversification. These reactions typically start from a carboxylic acid or its corresponding ester. For this compound, the necessary carboxylic acid precursor can be generated via two main routes discussed previously:

Oxidation of the C-2 ethyl group to a carboxylic acid. cdnsciencepub.com

Vilsmeier-Haack formylation at C-3, followed by oxidation of the resulting aldehyde to a carboxylic acid. nih.govresearchgate.net

Once the indole carboxylic acid is obtained (either at C-2 or C-3), it is commonly converted to its methyl or ethyl ester via Fischer esterification (using alcohol and a catalytic amount of strong acid). kuey.net The subsequent reaction of this ester with hydrazine hydrate (H₂N-NH₂·H₂O), typically under reflux in an alcohol solvent, results in hydrazinolysis , replacing the alkoxy group (-OR) with a hydrazinyl group (-NHNH₂) to form the indole carbohydrazide. utar.edu.mynih.gov

This carbohydrazide is a key building block.

It is the direct precursor for synthesizing 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. kuey.netuit.no

It can be condensed with aldehydes and ketones to form hydrazones, another class of biologically relevant molecules. aun.edu.eg

It can be used in peptide coupling reactions to form larger amide-linked structures. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals of 2-Ethyl-5-nitro-1h-indole can be achieved.

High-Resolution ¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Signal Multiplicities

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the indole (B1671886) ring. Based on data from analogous structures like ethyl 5-nitro-1H-indole-2-carboxylate, the following assignments can be anticipated. nih.govd-nb.info

The ethyl group at the C2 position would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern of an ethyl group coupled to a non-proton-bearing carbon. The aromatic region of the spectrum is defined by the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. The electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.6 | Broad Singlet | - |

| H4 | ~8.7 | Doublet | ~2.0 |

| H6 | ~8.1 | Doublet of Doublets | ~9.0, 2.0 |

| H7 | ~7.6 | Doublet | ~9.0 |

| H3 | ~7.4 | Singlet | - |

| -CH₂- (ethyl) | ~2.8 | Quartet | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 |

Data is predicted based on analogous compounds reported in the literature. nih.govd-nb.info

¹³C NMR Analysis: Carbon Chemical Shifts and DEPT (Distortionless Enhancement by Polarization Transfer) for Carbon Type Assignment

The ¹³C NMR spectrum, in conjunction with DEPT experiments, provides a definitive count of all carbon atoms and their types (C, CH, CH₂, CH₃). The predicted chemical shifts for this compound are informed by data from similar nitro-substituted indole derivatives. nih.govd-nb.info The presence of the nitro group is expected to deshield the C5 carbon significantly.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C2 | ~131 | Positive |

| C3 | ~110 | Positive |

| C3a | ~126 | No Signal |

| C4 | ~120 | Positive |

| C5 | ~141 | No Signal |

| C6 | ~120 | Positive |

| C7 | ~113 | Positive |

| C7a | ~140 | No Signal |

| -CH₂- (ethyl) | ~19 | Negative |

| -CH₃ (ethyl) | ~14 | Positive |

Data is predicted based on analogous compounds reported in the literature. nih.govd-nb.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Key expected correlations include the coupling between the -CH₂- and -CH₃ protons of the ethyl group, and the coupling between the aromatic protons H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the triplet at ~1.3 ppm would show a correlation to the carbon signal at ~14 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. Expected key correlations would include the H3 proton showing correlations to C2, C3a, and C4, and the ethyl protons showing correlations to C2.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule.

Identification of Characteristic Vibrational Modes for Nitro and Indole Functional Groups

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro (NO₂) group and characteristic vibrations of the indole ring system.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | ~3400-3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2960-2850 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| NO₂ | Asymmetric Stretching | ~1520 |

| NO₂ | Symmetric Stretching | ~1350 |

Data is predicted based on general IR data for nitro-substituted indoles.

The presence of a broad band around 3400-3300 cm⁻¹ is indicative of the N-H stretch of the indole ring. The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 190. Plausible fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the ethyl group.

X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form.

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural proof for a molecule like this compound. eurjchem.com This technique involves irradiating a high-quality single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the precise position of each atom can be determined. nih.gov The successful application of SCXRD has been demonstrated for a vast number of indole derivatives, confirming substituent positions, molecular conformation, and stereochemistry where applicable. nih.govresearchgate.net Although a specific crystal structure for this compound is not publicly available, the methodology is standard for confirming the structure of such novel compounds. eurjchem.com

| Parameter | Atoms Involved | Typical Value | Reference |

|---|---|---|---|

| Bond Length | N(1)–C(2) | ~1.37 Å | iucr.org |

| Bond Length | C(5)–Cl | ~1.74 Å | researchgate.net |

| Bond Length | N(nitro)–O(nitro) | ~1.22 Å | researchgate.net |

| Bond Angle | C(2)–N(1)–C(7a) | ~108° | researchgate.net |

| Bond Angle | C(4)–C(5)–C(6) | ~120° | researchgate.net |

| Torsion Angle | C(3)–C(2)–C(ethyl)–C(ethyl) | Variable |

Note: This table presents illustrative data from related structures to demonstrate the type of information obtained from X-ray crystallography, as a specific structure for this compound is not available.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. For this compound, the indole N-H group is a hydrogen bond donor, while the oxygen atoms of the C5-nitro group are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, linking molecules into chains or sheets. researchgate.net Furthermore, the planar aromatic indole ring system is capable of engaging in π-π stacking interactions. rsc.orgresearchgate.net These interactions, where the electron-rich π systems of adjacent molecules align, are a common feature in the crystal packing of aromatic and heterocyclic compounds and contribute significantly to the stability of the crystal lattice. iucr.orgmdpi.com

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···O / O···H | 24.3 |

| H···H | 18.4 |

| Br···H / H···Br | 16.8 |

| C···H / H···C | 8.4 |

Note: Data is from a representative brominated nitro-indole derivative to illustrate the output of Hirshfeld analysis. iucr.org The Br...H contact would be absent in the target compound, with other contacts making up the difference.

Computational and Theoretical Investigations of 2 Ethyl 5 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. derpharmachemica.com It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data. For 2-Ethyl-5-nitro-1H-indole, DFT calculations are crucial for understanding how the combination of the indole (B1671886) core, the electron-donating ethyl group, and the strongly electron-withdrawing nitro group dictates its characteristics.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, these calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would confirm the planarity of the indole ring system, a characteristic feature of aromatic compounds. researchgate.netacs.org The nitro group at the C5 position significantly influences the electronic structure by withdrawing electron density from the indole ring through resonance and inductive effects. This electron withdrawal is a key factor in determining the molecule's reactivity. The ethyl group at the C2 position, conversely, acts as a weak electron-donating group.

Table 1: Representative Predicted Bond Lengths and Angles for Substituted Nitroindoles

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Lengths (Å) | C=C (aromatic) | 1.37 - 1.42 |

| C-N (indole ring) | 1.36 - 1.40 | |

| N-O (nitro group) | ~1.22 | |

| C-N (nitro group) | ~1.48 | |

| **Bond Angles (°) ** | C-N-C (indole ring) | ~108 - 110 |

| O-N-O (nitro group) | ~123 - 125 |

This table presents typical values derived from DFT studies on related nitroaromatic and indole compounds. uwosh.edumdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO, in contrast, is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) portion of the molecule, specifically involving the nitro group. researchgate.net The strong electron-withdrawing nature of the nitro group stabilizes the LUMO, leading to a relatively small HOMO-LUMO gap compared to unsubstituted indole, thereby increasing its reactivity.

Table 2: Representative FMO Energies of Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitrobenzene | -7.89 | -1.51 | 6.38 |

| 4-Nitro-cinnoline | -7.59 | -3.10 | 4.49 |

| 5-Nitro-indole derivative | -6.77 | -3.33 | 3.44 |

Data is compiled from DFT calculations on related structures to illustrate the effect of the nitro group. ajchem-a.comdntb.gov.ua A smaller energy gap generally implies higher chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. youtube.com It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. frontiersin.org

In the MEP map of this compound, the most negative potential would be localized on the oxygen atoms of the C5-nitro group, highlighting their strong electronegativity and role as electrophilic sites. The region around the N-H proton of the indole ring would exhibit a strong positive potential, making it a primary site for nucleophilic interaction and hydrogen bonding. The ethyl group and the carbon atoms of the indole ring would display intermediate potential values.

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). dntb.gov.uad-nb.info Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be computationally predicted. Protons on the aromatic ring adjacent to the nitro group would be expected to appear at a lower field (higher ppm) due to the group's deshielding effect. The ethyl group protons would appear in the typical upfield region.

TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions. Nitroindole derivatives typically exhibit strong absorptions in the UV-Vis region due to π→π* and n→π* transitions. The presence of the nitro group in conjugation with the indole ring system extends this conjugation, often resulting in absorption maxima at longer wavelengths compared to unsubstituted indole. For example, the related ethyl 5-nitro-1H-indole-2-carboxylate shows a characteristic absorption peak in the near-ultraviolet range.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Expected Value/Range |

| ¹H NMR | Aromatic Protons (H4, H6, H7) | δ 7.5 - 8.5 ppm |

| Indole Proton (H3) | δ ~7.0 ppm | |

| Ethyl Protons (-CH₂-) | δ ~2.8 ppm (quartet) | |

| Ethyl Protons (-CH₃) | δ ~1.3 ppm (triplet) | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| C-NO₂ Carbon | ~δ 142 ppm | |

| Ethyl Carbons | δ ~15-30 ppm | |

| UV-Vis (TD-DFT) | λmax (π→π* transition) | ~320 - 340 nm |

Expected values are based on general principles and data from analogous structures like ethyl 5-nitro-1H-indole-2-carboxylate and other nitroindoles. utah.edumdpi.comsciforum.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net MD simulations provide detailed information about the conformational flexibility and stability of a molecule by solving Newton's equations of motion for the system. nih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. A key area of interest would be the rotation of the C2-ethyl group. By simulating the molecule's dynamics over a period of nanoseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers between different rotational states. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (SRR) Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful framework for predicting the reactivity of molecules. researchgate.netroyalsocietypublishing.org These methods allow for the calculation of electronic properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which are crucial for understanding and predicting chemical behavior. researchgate.netresearchgate.net

For this compound, its reactivity is primarily dictated by the electronic interplay between the indole nucleus, the electron-withdrawing nitro group (-NO₂), and the electron-donating ethyl group (-CH₂CH₃).

pKa: The indole N-H proton's acidity is significantly influenced by substituents. The strong electron-withdrawing nature of the 5-nitro group is expected to lower the pKa of the N-H proton, making it more acidic than unsubstituted indole. This effect arises from the stabilization of the resulting conjugate base (indolide anion) through delocalization of the negative charge onto the nitro group.

Reaction Rates and Selectivity: The nitro group strongly deactivates the benzene (B151609) portion of the indole ring toward electrophilic aromatic substitution due to its electron-withdrawing character. Conversely, the ethyl group at the 2-position is weakly electron-donating, which, combined with the inherent electron-richness of the pyrrole ring, suggests that any electrophilic attack would be directed away from the deactivated benzene ring. Computational models can predict the most likely sites for electrophilic, nucleophilic, and radical attack by analyzing the molecule's calculated electrostatic potential and frontier orbital densities. researchgate.net

Although specific DFT calculations for this compound are not publicly documented, the predicted parameters based on the known effects of its functional groups are summarized below.

| Parameter | Predicted Effect/Value | Rationale |

|---|---|---|

| pKa (N-H) | < 17 | The strong electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indole (pKa ≈ 17). |

| Electrophilic Substitution Reactivity | Deactivated Benzene Ring | The 5-nitro group is a powerful deactivating group for electrophilic aromatic substitution. |

| Nucleophilic Substitution Reactivity | Activated Benzene Ring | The presence of the electron-withdrawing nitro group can make the benzene ring susceptible to nucleophilic aromatic substitution under certain conditions. |

| HOMO-LUMO Gap | Relatively Small | Electron-withdrawing groups tend to lower the LUMO energy, often resulting in a smaller energy gap, which correlates with higher reactivity. researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction modes of ligands with protein targets.

Direct docking studies for this compound are not found in the surveyed literature. However, a detailed molecular docking analysis has been performed on a closely related, more complex derivative: 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate . mdpi.compreprints.orgpreprints.org This study provides valuable insight into how the core 1-ethyl-5-nitro-1H-indole structure can interact with a protein binding site.

In this research, the derivative was docked into the active site of tyrosinase from Bacillus megaterium (PDB ID: 3NM8). mdpi.compreprints.org The study reported a strong binding affinity, suggesting that the compound could bind spontaneously to the enzyme. preprints.orgresearchgate.net The calculated docking score indicated a favorable binding energy, which is a key predictor of ligand affinity. mdpi.com The stability of the predicted ligand-protein complex was attributed to effective fitting within the active site and the formation of favorable non-covalent interactions. mdpi.com A comparison with a similar compound lacking the tosyl group showed that the tosyl moiety significantly increased binding affinity by engaging in several interactions with amino acid residues, thereby forming a more stable complex. mdpi.com

Docking studies on other related nitroindole derivatives have shown their potential to bind to a variety of other protein targets, including HIV-1 integrase, fructose-1,6-bisphosphatase (FBPase), and kinases like EGFR and VEGFR-2, underscoring the utility of this scaffold in ligand design. nih.govresearchgate.net

| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Findings on Interaction Mode |

|---|---|---|---|---|

| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase | 3NM8 | -10.86 | The compound fits effectively into the active site, forming favorable non-covalent interactions. The tosyl group enhances binding affinity through multiple contacts with amino acid residues. mdpi.compreprints.orgresearchgate.net |

2 Ethyl 5 Nitro 1h Indole As a Synthetic Intermediate and Advanced Organic Scaffold

Role in the Construction of Complex Polycyclic Indole (B1671886) Systems

The synthesis of polycyclic scaffolds containing the indole motif is a significant objective in organic synthesis, driven by the prevalence of such structures in biologically active alkaloids. Nitroindoles, including 2-Ethyl-5-nitro-1H-indole, are valuable precursors for these complex architectures, primarily through cycloaddition reactions where the nitro-activated ring participates in dearomatization processes.

The electron-withdrawing nature of the nitro group makes the indole C2-C3 double bond susceptible to participation in various cycloaddition reactions. For instance, dearomative [4+2] and [3+2] cycloadditions using 3-nitroindoles have been developed to construct intricate polycyclic indolines. japsonline.comacs.orgnih.gov These reactions provide a powerful method for rapidly building molecular complexity. japsonline.com In this context, this compound could serve as a dienophile or dipolarophile, reacting with suitable dienes or dipoles to forge new ring systems fused to the indole core.

Furthermore, the nitro group itself can be part of the reactive system. Metal-catalyzed reductive cyclization of nitro compounds is a known strategy for building heterocyclic rings. beilstein-journals.org For example, the reaction of 2-nitrostyrene derivatives under carbon monoxide pressure can yield indoles. beilstein-journals.org While direct examples involving this compound are not prominent, the established reactivity of the nitroindole scaffold suggests its potential in similar intramolecular cyclizations or cascade reactions to build fused polycyclic frameworks. acs.orgd-nb.info The ethyl group at the C2 position would influence the regioselectivity and stereoselectivity of these transformations, offering a route to specific isomers of complex polycycles.

Precursor for Novel Heterocyclic Architectures

The functional groups of this compound allow it to serve as a versatile starting point for a diverse range of other heterocyclic systems. The reactivity of the nitro group and the indole nucleus can be harnessed sequentially or in tandem to construct new rings.

A primary transformation is the reduction of the C5-nitro group to a 5-aminoindole (B14826). This is commonly achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). evitachem.com The resulting amino group is a potent nucleophile and a versatile synthetic handle for building new heterocyclic rings. For example, it can be condensed with dicarbonyl compounds to form fused pyrazines or with other bifunctional reagents to create a variety of fused heterocycles.

The indole core itself offers multiple sites for reaction. The C3 position is highly nucleophilic and prone to electrophilic substitution, allowing for the introduction of side chains that can subsequently be used in cyclization reactions. evitachem.combhu.ac.in Moreover, the indole N-H can be alkylated or acylated, providing another point for modification. mdpi.com For instance, N'-substituted indol-2-carbohydrazides have been used to synthesize thiazole (B1198619) derivatives. mdpi.com Through a combination of these reactions, this compound can be elaborated into more complex structures, such as imidazoles or quinolines. rsc.org

| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |

|---|---|---|---|